3-Bromo-4-(piperazin-1-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(piperazin-1-ylmethyl)aniline is an organic compound that features a bromine atom, a piperazine ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(piperazin-1-ylmethyl)aniline typically involves the following steps:
Bromination: Aniline is first brominated to introduce a bromine atom at the para position, forming 4-bromoaniline.
Piperazine Introduction: The brominated aniline is then reacted with piperazine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent piperazine introduction, utilizing continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(piperazin-1-ylmethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aniline moiety can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include organometallic compounds and halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
3-Bromo-4-(piperazin-1-ylmethyl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and receptor binding.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(piperazin-1-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can interact with neurotransmitter receptors, while the aniline moiety can participate in hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: Lacks the piperazine ring, making it less versatile in medicinal applications.
4-(Piperazin-1-ylmethyl)aniline:
Uniqueness
3-Bromo-4-(piperazin-1-ylmethyl)aniline is unique due to the presence of both a bromine atom and a piperazine ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of complex molecules for various applications.
Properties
Molecular Formula |
C11H14BrN3O2 |
---|---|
Molecular Weight |
300.15 g/mol |
IUPAC Name |
1-[(2-bromo-4-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14BrN3O2/c12-11-7-10(15(16)17)2-1-9(11)8-14-5-3-13-4-6-14/h1-2,7,13H,3-6,8H2 |
InChI Key |
PYIXCGUFOUGUPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.